Penthiopyrad

Description

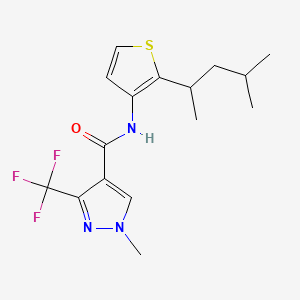

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIDZXUXFLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058005 | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183675-82-3 | |

| Record name | Penthiopyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthiopyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIOPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penthiopyrad's Mode of Action in Fungal Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penthiopyrad is a potent, broad-spectrum fungicide belonging to the chemical class of pyrazole-carboxamides. Its mode of action is the specific inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound effectively blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), leading to the cessation of fungal cellular respiration and ultimately, cell death. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound, detailed experimental protocols for its evaluation, comparative efficacy data, and a summary of its interaction with the target enzyme.

Introduction

Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of fungicides for the management of a wide range of plant pathogenic fungi. This compound has demonstrated high efficacy against numerous fungal species, including those resistant to other fungicide classes. Its specific mode of action at a crucial point in fungal metabolism makes it a valuable tool in disease control and resistance management strategies. Understanding the precise molecular interactions and the downstream cellular effects of this compound is paramount for its effective and sustainable use, as well as for the development of novel SDHI fungicides.

Mechanism of Action: Inhibition of Fungal Respiration

This compound's primary target is the succinate dehydrogenase (SDH) enzyme complex, an integral component of the inner mitochondrial membrane. The SDH complex is unique as it participates in both the TCA cycle and the electron transport chain.

The enzyme complex is composed of four subunits:

-

SdhA: The flavoprotein subunit containing the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, where succinate oxidation occurs.

-

SdhB: The iron-sulfur protein subunit which contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to ubiquinone.

-

SdhC and SdhD: Two transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Qp) site.

This compound exerts its inhibitory effect by binding to the Qp site, which is a hydrophobic pocket formed by residues from the SdhB, SdhC, and SdhD subunits. This binding physically obstructs the access of the natural substrate, ubiquinone, to its reduction site. Consequently, the transfer of electrons from the iron-sulfur clusters in SdhB to ubiquinone is blocked. This inhibition leads to the accumulation of succinate and a halt in the electron flow through the respiratory chain, thereby preventing the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).

Signaling Pathway of Fungal Mitochondrial Respiration and this compound Inhibition

Caption: Fungal mitochondrial respiration and the inhibitory action of this compound.

Quantitative Data on Efficacy

The efficacy of this compound is quantified through various metrics, primarily the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for direct enzyme inhibition.

Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀) of this compound against Various Fungal Pathogens

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0096 - 0.2606 | [1] |

| Botrytis cinerea | <0.01 - 59.65 | [2] |

| Colletotrichum gloeosporioides | 0.45 - 3.17 | |

| Alternaria solani | Mean: 0.38 |

Table 2: Comparative In Vitro Succinate Dehydrogenase Inhibition (IC₅₀) of SDHIs

| Fungicide | Fungal Species | IC₅₀ (µM) | Reference |

| This compound | Mycosphaerella graminicola | 0.02 | [3] |

| Boscalid | Botrytis cinerea | 0.38 | [3] |

| Fluxapyroxad | Mycosphaerella graminicola | 0.03 | [3] |

| Sedaxane | Ustilago maydis | 0.01 | [3] |

Note: EC₅₀ and IC₅₀ values can vary depending on the specific fungal isolate, experimental conditions, and assay methodology.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of this compound's activity and for comparative studies.

In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This assay determines the concentration of this compound required to inhibit the mycelial growth of a fungus by 50%.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

Sterile Petri dishes (90 mm)

-

Technical grade this compound

-

Sterile solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Cork borer (5 mm diameter)

-

Incubator

-

Ruler or calipers

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Media Preparation: a. Prepare PDA medium according to the manufacturer's instructions and autoclave. b. Cool the molten agar to 50-55°C in a water bath. c. Prepare a series of dilutions of the this compound stock solution in sterile distilled water. d. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is the same across all plates, including the control (0 µg/mL this compound), and does not exceed a level that inhibits fungal growth (typically <1% v/v). e. Mix well and pour the amended agar into sterile Petri dishes (approximately 20 mL per dish). Allow the plates to solidify.

-

Inoculation: a. From the growing edge of an actively growing culture of the fungal isolate on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

Incubation: a. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

-

Data Collection: a. After a set incubation period (when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each replicate.

-

Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the formula: % Inhibition = [ (Average diameter of control - Average diameter of treatment) / Average diameter of control ] * 100 b. The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate statistical software.

Succinate Dehydrogenase (SDH) Activity Assay (IC₅₀ Determination)

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Isolated mitochondrial fraction from the target fungus

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier)

-

This compound stock solution

-

Spectrophotometer

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using differential centrifugation.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS.

-

Enzyme Addition: Add the isolated mitochondrial fraction to the reaction mixture to initiate the reaction.

-

Inhibitor Addition: For the test samples, add varying concentrations of this compound to the reaction mixture prior to the addition of the enzyme. A control without the inhibitor should be included.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to the SDH activity.

-

IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Fungal Mitochondrial Respiration Assay

This assay measures the oxygen consumption of isolated fungal mitochondria to assess the impact of this compound on the entire respiratory chain.

Materials:

-

Isolated fungal mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, and fatty acid-free BSA)

-

Respiratory substrates (e.g., succinate, pyruvate, malate)

-

ADP (to stimulate state 3 respiration)

-

This compound stock solution

-

Clark-type oxygen electrode or other oxygen-sensing system

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fungal mycelia as described previously.

-

Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Assay Procedure: a. Add the respiration buffer to the reaction chamber of the oxygen electrode and allow it to equilibrate. b. Add the isolated mitochondria to the chamber. c. Add the respiratory substrate (e.g., succinate) to initiate basal respiration (state 2). d. Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (state 3). e. To assess the effect of this compound, add the compound to the chamber before or after the addition of the substrate and observe the change in the rate of oxygen consumption.

-

Data Analysis: The rate of oxygen consumption is measured as the slope of the oxygen concentration trace over time. The inhibitory effect of this compound is determined by comparing the respiration rates in the presence and absence of the inhibitor.

Experimental and Logical Workflows

General Workflow for Screening SDHI Fungicides

Caption: A typical workflow for the screening and identification of novel SDHI fungicides.

Molecular Binding and Resistance

Molecular docking studies have provided insights into the binding of this compound within the Qp site of the SDH enzyme. The pyrazole-carboxamide core of the molecule forms key interactions with conserved amino acid residues. Hydrogen bonds and hydrophobic interactions are crucial for the stable binding and potent inhibitory activity of this compound.

Resistance to this compound and other SDHIs can arise from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the amino acid sequence of the Qp site, thereby reducing the binding affinity of the fungicide. For example, substitutions at conserved histidine and proline residues in the SdhB subunit have been frequently associated with reduced sensitivity to SDHIs in various fungal pathogens.[2][4] In Colletotrichum siamense, polymorphisms at positions 85 and 86 of the SdhC subunit have been linked to decreased sensitivity to this compound.[5]

Conclusion

This compound is a highly effective SDHI fungicide that disrupts fungal respiration by inhibiting Complex II of the mitochondrial electron transport chain. Its specific mode of action provides a crucial tool for the management of fungal diseases, particularly in the context of resistance to other fungicide classes. A thorough understanding of its biochemical mechanism, coupled with robust and standardized experimental protocols, is essential for its continued efficacy and for the development of the next generation of respiratory inhibitors. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals working in the field of fungal biology and drug development.

References

- 1. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Polymorphisms at amino acid positions 85 and 86 in succinate dehydrogenase subunit C of Colletotrichum siamense: Implications for fitness and intrinsic sensitivity to SDHI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Penthiopyrad: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide highly effective against a wide range of plant-pathogenic fungi. Belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), it plays a crucial role in modern crop protection strategies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate of this compound.

Chemical Identity and Properties

This compound is a chiral molecule, with the technical grade material typically being a racemic mixture of its two enantiomers.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

| CAS Number | 183675-82-3[2] |

| Molecular Formula | C16H20F3N3OS[2] |

| Molecular Weight | 359.41 g/mol [2] |

| Chemical Structure |

|

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline solid | [3] |

| Melting Point | 108.7 °C | [3] |

| Boiling Point | Decomposes before boiling | [1] |

| Water Solubility (20 °C) | 7.53 mg/L | [3] |

| Vapor Pressure (25 °C) | 6.43 x 10⁻⁶ Pa | [3] |

| pKa | 10.0 | [1] |

| Log P (octanol-water partition coefficient) | 3.2 (at 24 °C) | [3] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the oxidation of succinate to fumarate.[6] This disruption has two major consequences for the fungal cell:

-

Inhibition of the TCA Cycle: The blockage of succinate oxidation halts the tricarboxylic acid cycle, a central metabolic pathway for the production of energy precursors.

-

Interruption of the Electron Transport Chain: The transfer of electrons from succinate to the electron transport chain is prevented, leading to a severe reduction in ATP synthesis.[3]

The resulting energy deficit ultimately leads to the cessation of fungal growth and development, including spore germination, mycelial growth, and sporulation.[7]

Experimental Protocols

General Protocol for In Vitro Fungicidal Activity Assay

The following is a generalized protocol for determining the in vitro fungicidal activity of this compound against a target fungal pathogen. Specific parameters may need to be optimized depending on the fungus being tested.

1. Preparation of Fungal Cultures:

- The target fungus (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).

- Cultures are incubated at an optimal temperature (e.g., 20-25°C) until sufficient mycelial growth or sporulation is achieved.

2. Preparation of this compound Stock and Working Solutions:

- A stock solution of technical grade this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

- Serial dilutions of the stock solution are made to obtain a range of desired test concentrations.

3. Mycelial Growth Inhibition Assay:

- The required concentrations of this compound are incorporated into molten PDA medium.

- The amended medium is poured into Petri dishes. A control group with the solvent alone is also prepared.

- A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of each Petri dish.

- The plates are incubated at the optimal temperature for the fungus.

- The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

- The percentage of mycelial growth inhibition is calculated using the formula:

- Inhibition (%) = [(dc - dt) / dc] x 100

- Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

- The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined by probit analysis of the concentration-response data.[1]

4. Spore Germination Inhibition Assay (for sporulating fungi):

- A spore suspension of the target fungus is prepared in sterile distilled water and the concentration is adjusted using a hemocytometer.

- The spore suspension is mixed with various concentrations of this compound solutions.

- Aliquots of the mixture are placed on a microscope slide or in the wells of a microtiter plate.

- The slides or plates are incubated in a humid chamber at the optimal temperature for a specific period.

- The percentage of spore germination is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

- The percentage of inhibition of spore germination is calculated, and the EC50 value is determined.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Culture [label="Prepare Fungal Cultures\n(e.g., on PDA)", fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Fungicide [label="Prepare this compound Stock\nand Working Solutions", fillcolor="#F1F3F4", fontcolor="#202124"];

Assay_Type [label="Select Assay Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Mycelial_Assay [label="Mycelial Growth\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"];

Spore_Assay [label="Spore Germination\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"];

Incorporate [label="Incorporate this compound\ninto Growth Medium", fillcolor="#FFFFFF", fontcolor="#202124"];

Inoculate [label="Inoculate with Fungal Plug", fillcolor="#FFFFFF", fontcolor="#202124"];

Mix [label="Mix Spore Suspension\nwith this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

Incubate_Mycelia [label="Incubate Plates", fillcolor="#FFFFFF", fontcolor="#202124"];

Incubate_Spores [label="Incubate in Humid Chamber", fillcolor="#FFFFFF", fontcolor="#202124"];

Measure_Growth [label="Measure Radial Growth", fillcolor="#FFFFFF", fontcolor="#202124"];

Count_Spores [label="Count Germinated Spores", fillcolor="#FFFFFF", fontcolor="#202124"];

Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

Determine_EC50 [label="Determine EC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Culture;

Start -> Prepare_Fungicide;

Culture -> Assay_Type;

Prepare_Fungicide -> Assay_Type;

Assay_Type -> Mycelial_Assay [label=" Mycelial Growth"];

Assay_Type -> Spore_Assay [label=" Spore Germination"];

Mycelial_Assay -> Incorporate;

Incorporate -> Inoculate;

Inoculate -> Incubate_Mycelia;

Incubate_Mycelia -> Measure_Growth;

Measure_Growth -> Calculate_Inhibition;

Spore_Assay -> Mix;

Mix -> Incubate_Spores;

Incubate_Spores -> Count_Spores;

Count_Spores -> Calculate_Inhibition;

Calculate_Inhibition -> Determine_EC50;

Determine_EC50 -> End;

}

Fungicidal Efficacy

This compound exhibits excellent efficacy against a broad spectrum of fungal pathogens.

Table 3: Efficacy of this compound against Key Fungal Pathogens

| Fungal Pathogen | Disease | EC50 Value (µg/mL) | Reference |

| Sclerotinia sclerotiorum | White Mold | 0.0096 - 0.2606 | [1][3] |

| Rhizoctonia solani | Rhizoctonia Root and Crown Rot | S-(+)-enantiomer: 0.035 | [8] |

| R-(-)-enantiomer: 34.6 | [8] | ||

| Botrytis cinerea | Gray Mold | 0.039 - 2.550 (mycelial growth) | [9] |

| 0.013 - 0.286 (conidial germination) | [9] |

Studies have demonstrated both protective and curative activity of this compound against Sclerotinia sclerotiorum on rapeseed leaves.[1] For Rhizoctonia solani on sugar beet, in-furrow and soil drench applications have been shown to be effective, indicating the importance of proximity to the pathogen in the soil for optimal control.[2]

Toxicological Profile

Table 4: Acute Toxicity of this compound

| Test | Species | Result | Reference |

| Oral LD50 | Rat | > 2000 mg/kg | [4] |

| Dermal LD50 | Rat | > 2000 mg/kg | [4] |

| Inhalation LC50 | Rat | > 2.87 mg/L (4h) | [7] |

| Eye Irritation | Rabbit | Minimally irritating | [10] |

| Skin Irritation | Rabbit | Non-irritating | [10] |

| Skin Sensitization | Guinea pig | Not a sensitizer | [10] |

This compound has low acute toxicity via oral, dermal, and inhalation routes.[10] Repeated dose studies in animals have shown effects on the liver, thyroid, adrenals, and kidneys at high doses.[10] There is no evidence of carcinogenicity or reproductive toxicity.[10]

Environmental Fate

Soil: The degradation half-life of this compound in soil is reported to range from 38.9 to 97.6 days.[3] Degradation is stereoselective, with the S-(+)-enantiomer degrading preferentially in some soils.[3] The primary degradation pathway in soil is thought to be hydroxylation.[3]

Water: this compound is stable to hydrolysis under neutral and acidic conditions. Photolysis in water is not a significant degradation pathway.

Degradation: One identified degradation product is 753-A-OH, formed through a hydroxylation reaction.[3] In the presence of manganese dioxide (δ-MnO2), this compound can be degraded to form sulfoxides, sulfones, and a diketone.[1][2]

Conclusion

This compound is a highly effective SDHI fungicide with a well-characterized mechanism of action. Its broad spectrum of activity against key plant pathogens, coupled with a favorable toxicological profile, makes it a valuable tool for integrated pest management programs. Understanding its chemical properties, biological activity, and environmental fate is essential for its responsible and effective use in research and agriculture.

References

- 1. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective degradation behavior of the novel chiral antifungal agrochemical this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. rimi.co.il [rimi.co.il]

- 8. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. canada.ca [canada.ca]

Penthiopyrad as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad is a broad-spectrum carboxamide fungicide highly effective against a wide range of plant-pathogenic fungi.[1][2] Its mode of action is the specific inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][5][6] By disrupting cellular respiration and energy production, this compound effectively leads to fungal cell death.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of the cellular signaling pathways affected by its activity.

Introduction to this compound

This compound is a synthetic fungicide belonging to the pyrazole-carboxamide chemical class.[4] It is recognized for its systemic and translaminar properties, providing both preventative and curative activity against numerous fungal diseases.[3][4][7]

Chemical Identity:

-

IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)thien-3-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide[4]

-

CAS Number: 183675-82-3[8]

-

Molecular Weight: 359.4 g/mol [8]

-

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme complex. SDH is a unique enzyme as it participates in both the Krebs cycle, where it oxidizes succinate to fumarate, and the mitochondrial electron transport chain (mETC), where it transfers electrons to the ubiquinone pool.[5][6][9]

This compound acts as a potent inhibitor by binding to the ubiquinone-binding site (Qp site) of the SDH complex.[1][5] This binding site is composed of amino acids from the SdhB, SdhC, and SdhD subunits of the enzyme.[5] By occupying this site, this compound physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in SdhB to ubiquinone.[1][10]

The inhibition of this crucial step has two major consequences:

-

Disruption of the TCA Cycle: The inability to oxidize succinate leads to its accumulation and a halt in the Krebs cycle.

-

Blockage of the mETC: The prevention of ubiquinone reduction interrupts the electron flow through the respiratory chain, severely impairing the production of ATP, the cell's primary energy currency.[1]

This dual disruption of cellular energy metabolism is ultimately lethal to the fungal pathogen.[3]

Caption: Mechanism of this compound inhibiting Succinate Dehydrogenase (SDH).

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by its median effective concentration (EC₅₀) or median inhibitory concentration (IC₅₀). These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%, respectively.

Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Various Fungal Pathogens

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0096 - 0.2606 (Mean: 0.0578) | [4][7][11][12] |

| Rhizoctonia solani | EC₅₀: 0.035 (S-(+)-penthiopyrad) | [13] |

| Venturia inaequalis | Max value: 0.12 | [14] |

| Sclerotinia sclerotiorum | 0.250 | [6] |

Table 2: In Vitro SDH Enzyme Inhibition (IC₅₀) of this compound

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.363 | [6] |

Table 3: Protective and Curative Activity of this compound against S. sclerotiorum on Rapeseed Leaves

| Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |

| 80 | 81.07 | - | [4][12] |

| 100 | 100 | 72.34 | [4][12] |

Table 4: Inhibition of Mycelial Respiration in S. sclerotiorum

| Treatment Concentration (µg/mL) | Inhibition Rate (%) after 2h | Reference |

| 1 | ~70 | [4] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize.[4] Allow it to cool to approximately 50-60°C.

-

Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).[4] Perform serial dilutions to achieve the desired final concentrations.

-

Plate Preparation: Add the appropriate volume of this compound solution to the molten PDA to create a concentration gradient (e.g., 0, 0.01, 0.1, 1, 10 µg/mL).[4] Pour the amended agar into sterile Petri dishes. Include a solvent-only control.

-

Inoculation: Using a sterile cork borer, take 5-mm mycelial plugs from the margin of an actively growing culture of the target fungus.[4][12] Place one plug, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[4]

-

Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached near-full coverage.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the this compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.[15]

Caption: Workflow for determining the EC₅₀ value of this compound.

Spectrophotometric Assay for SDH Activity (IC₅₀ Determination)

This protocol measures the inhibitory effect of this compound directly on the SDH enzyme activity using an artificial electron acceptor.

Principle: The activity of SDH is monitored by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.[16] The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.[16]

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from the target fungus or a model organism following established cell fractionation protocols. Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

Reagent Preparation:

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Substrate: Sodium Succinate solution (e.g., 100 mM).[16]

-

Electron Acceptor: DCPIP solution (e.g., 2 mM).[16]

-

Inhibitor: A dilution series of this compound.

-

-

Assay Setup: In a 96-well microplate, add the assay buffer, mitochondrial suspension, and varying concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind.[16]

-

Reaction Initiation: Start the reaction by adding succinate and DCPIP to all wells.[16]

-

Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically (e.g., every 30 seconds for 10 minutes).[16]

-

Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to the control and plot against the log of the this compound concentration to calculate the IC₅₀ value.[16]

Caption: Workflow for determining the IC₅₀ value of this compound on SDH activity.

Affected Cellular Signaling Pathways

The primary action of this compound is the direct inhibition of a metabolic enzyme, not the modulation of a classical signaling cascade. However, the downstream consequences of this inhibition trigger significant cellular stress responses.

The blockage of the electron transport chain at Complex II can lead to an increase in the production of mitochondrial Reactive Oxygen Species (ROS).[17] This occurs as electrons that can no longer be passed to ubiquinone "leak" and prematurely react with molecular oxygen. The resulting elevation in ROS creates a state of oxidative stress, which can cause widespread damage to cellular components, including lipids, proteins, and DNA.[17] This oxidative damage is a potent trigger for programmed cell death, or apoptosis.[17]

Caption: Cellular consequences of SDH inhibition by this compound.

Mechanisms of Fungal Resistance

As with other single-site fungicides, the repeated use of this compound can lead to the selection of resistant fungal populations.[5][18] The predominant mechanism of resistance to SDHIs is the modification of the target enzyme.[18] This typically involves single point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits.[18] These mutations result in amino acid substitutions in the ubiquinone-binding pocket, which reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined mechanism of action. By specifically targeting the Qp site of the succinate dehydrogenase complex, it disrupts the fundamental processes of cellular respiration and energy production in pathogenic fungi. Its broad spectrum of activity and dual preventative/curative action make it a valuable tool in modern agriculture for the management of fungal diseases.[2][3][4] Understanding its biochemical target, quantitative efficacy, and the potential for resistance is crucial for its responsible and sustainable use in crop protection strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Discovery and Development of Penthiopyrad: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide developed by Mitsui Chemicals Agro, Inc.[1] It demonstrates high efficacy against a wide range of plant pathogens, including those resistant to other fungicide classes.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mode of action, and biological efficacy of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough understanding of this important agricultural chemical.

Discovery and Structural Optimization

The development of this compound originated from research aimed at discovering a broad-spectrum fungicide with a novel structure.[2] The initial lead compound, BC723, a 2-chloropyridine-3-carboxamide derivative, showed promise with activity against both Deuteromycetes and Basidiomycetes.[2] Structural modifications of the carboxamide scaffold, focusing on both the carboxylic acid and amine moieties, led to the identification of this compound.[2]

Researchers synthesized various heterocyclic carboxamides and discovered that 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide derivatives exhibited high antifungal activity.[2] Concurrently, it was determined that a hydrophobic substituent at the ortho position of the aniline (B41778) moiety was crucial for activity against gray mold.[2] This led to the synthesis of 2-substituent-3-amino thiophene (B33073) derivatives with various alkyl groups. The (RS)-N-[(2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, or this compound, which incorporates a 1,3-dimethylbutyl group, demonstrated exceptionally high activity against a variety of pathogens.[2] The introduction of a thiophene ring with a hydrophobic branched alkyl group was a key factor in achieving its broad-spectrum fungicidal activity.[4]

Synthesis

The synthesis of this compound involves the coupling of two key intermediates: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and N-(2-(1,3-dimethylbutyl)-3-thienyl)acetamide.[5] A general synthetic scheme is outlined below.

Synthesis Workflow

Caption: General synthesis pathway for this compound.

Mode of Action

This compound is classified as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI), belonging to FRAC Group 7.[6] Its mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[2][7] This inhibition blocks the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[6][8] As a result, the fungus is unable to produce ATP, the primary energy currency of the cell, leading to the cessation of vital cellular processes and ultimately, cell death.[2][8]

Mitochondrial Respiratory Chain Inhibition Pathway

Caption: this compound's inhibition of Complex II in the mitochondrial respiratory chain.

Biological Activity and Efficacy

This compound exhibits a broad spectrum of fungicidal activity against pathogens from Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][3] It is particularly effective against gray mold, powdery mildew, scab, brown rot, and rusts on a variety of fruits and vegetables.[2][3] A notable characteristic of this compound is its strong inhibitory effect on spore germination, often greater than its effect on mycelial growth.[2][9] This makes it a highly effective preventative fungicide.[2]

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Disease | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | 0.0096 - 0.2606 | [8] |

| Botrytis cinerea | Gray Mold | < 0.4 | [9] |

| Fulvia fulva | Tomato Leaf Mold | < 0.4 | [9] |

| Puccinia recondita | Wheat Brown Rust | < 0.4 | [9] |

| Sphaerotheca cucurbitae | Cucumber Powdery Mildew | 0.9 | [9] |

| Venturia nashicola | Pear Scab | 1.4 | [9] |

Table 2: Control Efficacy of this compound in Pot Tests

| Disease | Host Plant | Application Rate for >80% Control (ppm) | Reference |

| Tomato Leaf Mold | Tomato | 25 | [9] |

| Rice Blast | Rice | 12.5 | [9] |

| Cucumber Powdery Mildew | Cucumber | 6.25 | [9] |

| Kidney Bean Gray Mold | Kidney Bean | 6.25 | [9] |

| Wheat Brown Rust | Wheat | 1.56 | [9] |

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)

This protocol is a standard method for determining the direct effect of a fungicide on fungal growth.

Caption: Workflow for determining fungicide efficacy through mycelial growth inhibition.

Detailed Steps:

-

Fungicide Stock Preparation: A stock solution of this compound is prepared by dissolving a known weight of the technical grade active ingredient in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

-

Media Amendment: The sterilized PDA is cooled to approximately 50-60°C. Serial dilutions of the this compound stock solution are added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates containing only the solvent at the highest concentration used is also prepared.

-

Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of an actively growing culture of the test fungus and placed, mycelium-side down, in the center of each agar plate.

-

Incubation: The inoculated plates are incubated at the optimal temperature for the growth of the specific fungus in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

-

Analysis: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis of the dose-response data.

Spore Germination Assay

This assay is crucial for evaluating fungicides with a primary effect on the initial stages of fungal infection.

Detailed Steps:

-

Spore Suspension Preparation: Spores are harvested from a sporulating culture of the target fungus by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Fungicide Treatment: The spore suspension is mixed with various concentrations of this compound.

-

Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber at the optimal temperature for germination.

-

Microscopic Examination: After a suitable incubation period (e.g., 12-24 hours), the percentage of germinated spores is determined by observing a random sample of at least 100 spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Data Analysis: The percentage of inhibition of spore germination is calculated relative to a control (no fungicide), and the EC50 value is determined.

Toxicological Profile

This compound has been evaluated for its toxicological effects on mammals. The liver and thyroid have been identified as target organs.[10] It is classified as having "Suggestive Evidence of Carcinogenicity" based on liver tumors in male mice.[10] However, the EPA has determined that the chronic population adjusted dose is protective of all long-term effects, including potential carcinogenicity.[11]

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | >2000 mg/kg | Rat | [10] |

| Acute Dermal LD50 | >2000 mg/kg | Rat | [10] |

| Acute Inhalation LC50 | >5.1 mg/L | Rat | [10] |

| Acceptable Daily Intake (ADI) | 0.1 mg/kg bw/day | - | [12] |

| Acute Reference Dose (ARfD) | 1 mg/kg bw | - | [12] |

Resistance Management

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound.[6] Resistance to SDHI fungicides, including this compound, is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[13][14] To mitigate the risk of resistance, it is recommended to use this compound in rotation or in mixtures with fungicides having different modes of action.[6][15]

Conclusion

This compound is a highly effective, broad-spectrum fungicide that plays a significant role in modern crop protection. Its unique mode of action as an SDHI provides an essential tool for managing a wide array of fungal diseases. A thorough understanding of its discovery, synthesis, mechanism of action, and biological properties, as detailed in this guide, is crucial for its responsible and sustainable use in agriculture. The provided experimental protocols offer a foundation for further research and development in the field of fungicide science.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globethesis.com [globethesis.com]

- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Biological activity and disease controlling efficacy of this compound [jstage.jst.go.jp]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. mda.state.mn.us [mda.state.mn.us]

- 12. fao.org [fao.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. nzpps.org [nzpps.org]

A Technical Guide to the Broad-Spectrum Antifungal Activity of Penthiopyrad

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide that has demonstrated significant efficacy against a wide range of plant pathogens.[1][2][3] As a succinate (B1194679) dehydrogenase inhibitor (SDHI), this compound disrupts the mitochondrial electron transport chain in fungi, leading to the cessation of cellular respiration and energy production.[4][5][6][7] This technical guide provides an in-depth overview of the antifungal activity of this compound, including its mode of action, spectrum of activity with quantitative efficacy data, and detailed experimental protocols for its evaluation. Additionally, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its fungicidal properties.

Introduction

The effective management of fungal diseases is a critical challenge in modern agriculture. The emergence of fungicide resistance to existing chemical classes necessitates the development of new active ingredients with novel modes of action.[5] this compound, a second-generation SDHI fungicide, offers a valuable tool for disease control due to its broad-spectrum activity against both ascomycetes and basidiomycetes. It exhibits preventative, curative, and locally systemic activity, making it effective for controlling foliar and soil-borne diseases in a variety of crops, including fruits, vegetables, cereals, and turfgrass.[3]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[4][6][7] The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks this electron transfer.[3] This inhibition disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[5]

Signaling Pathway of this compound's Action

Caption: this compound inhibits the SDH enzyme, blocking the electron transport chain and subsequent ATP synthesis.

Broad-Spectrum Antifungal Activity

This compound has demonstrated high efficacy against a diverse range of economically important plant pathogens. Its activity has been documented against gray mold, powdery mildew, various rust fungi, and soil-borne pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.[1][4][8]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against key plant pathogens, as reported in various studies.

Table 1: In Vitro Efficacy of this compound (EC₅₀ Values)

| Pathogen | Host | EC₅₀ (µg/mL) - Mycelial Growth | EC₅₀ (µg/mL) - Spore Germination | Reference(s) |

| Botrytis cinerea | Tomato, Strawberry | 1.054 ± 0.633 | 0.101 ± 0.037 | [9] |

| Sclerotinia sclerotiorum | Rapeseed | 0.0578 (mean) | - | [10] |

| Venturia inaequalis | Apple | - | 0.086 (mean) | [11] |

| Rhizoctonia solani | Sugar Beet | - | - | [8] |

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Table 2: In Vivo Efficacy of this compound (Disease Control Percentage)

| Pathogen | Crop | Application Method | Disease Control (%) | Reference(s) |

| Botrytis cinerea | Tomato | Foliar Spray | 81.9 - 100 | [12] |

| Rhizoctonia solani | Sugar Beet | In-furrow | >70% stand increase | [8] |

| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | Protective | 81.07 - 100 | |

| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | Curative | 72.34 | |

| Venturia inaequalis (Apple Scab) | Apple | Foliar Spray | - | [13] |

| Anthracnose | Avocado | Foliar Directed | - | [14][15] |

Note: Efficacy in field trials can be influenced by environmental conditions, disease pressure, and application timing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC₅₀).

Workflow for In Vitro Mycelial Growth Inhibition Assay

Caption: Workflow for determining the in vitro efficacy of this compound against fungal mycelial growth.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes

-

Actively growing culture of the target fungus

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 50-55°C.

-

Add the appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Prepare a control plate with the solvent alone.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.[16]

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[6][17]

Detached Leaf Assay for Protective and Curative Activity

This assay evaluates the ability of a fungicide to prevent infection (protective) and to inhibit disease development after infection has occurred (curative) on detached leaves.

Workflow for Detached Leaf Assay

Caption: Comparative workflow for assessing the protective and curative activity of this compound using a detached leaf assay.

Materials:

-

Healthy, young leaves from a susceptible host plant

-

This compound solution at various concentrations

-

Fungal spore suspension of the target pathogen

-

Sterile water agar plates

-

Sterile filter paper

-

Humid chamber or sealed petri dishes

Procedure:

-

Collect healthy, fully expanded young leaves from a susceptible host plant.

-

Surface sterilize the leaves (e.g., with 70% ethanol (B145695) followed by rinsing in sterile distilled water).[18]

-

Place the leaves, abaxial side up, on sterile water agar plates or moistened filter paper in petri dishes.[18]

-

For Protective Activity:

-

Apply the this compound solution to the leaf surface and allow it to dry.

-

After a set period (e.g., 24 hours), inoculate the treated leaves with a droplet of the fungal spore suspension.[19]

-

-

For Curative Activity:

-

Inoculate the leaves with a droplet of the fungal spore suspension.

-

After a set incubation period to allow for infection (e.g., 24-48 hours), apply the this compound solution to the leaf surface.[20]

-

-

Include untreated, inoculated leaves as a control.

-

Incubate the plates in a humid chamber under controlled light and temperature conditions optimal for disease development.

-

After a suitable incubation period (e.g., 5-7 days), assess disease severity by measuring the diameter of the resulting lesions.[21]

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by fungicides like this compound.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Succinate solution

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or Iodonitrotetrazolium chloride - INT)[5][22]

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.

-

In a cuvette, prepare a reaction mixture containing the assay buffer, the mitochondrial fraction, and the artificial electron acceptor (e.g., DCPIP).

-

For test samples, add varying concentrations of this compound. For the control, add the solvent.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding succinate and PMS.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time in kinetic mode.[23] The rate of color change is proportional to the SDH activity.

-

Calculate the percentage of SDH inhibition for each this compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).

Resistance to this compound

As with other single-site inhibitor fungicides, there is a risk of resistance development to this compound. Resistance to SDHI fungicides is primarily associated with point mutations in the genes encoding the subunits of the SDH enzyme, particularly sdhB, sdhC, and sdhD.[1][4] These mutations can alter the fungicide-binding site, reducing the efficacy of this compound. Common mutations associated with resistance in various fungal pathogens include substitutions at codons P225, N230, and H272 in the SdhB subunit.[24][25] Monitoring for the emergence of these mutations is crucial for effective resistance management strategies.

Conclusion

This compound is a highly effective, broad-spectrum fungicide with a valuable mode of action for the management of a wide range of plant diseases. Its ability to inhibit the succinate dehydrogenase enzyme provides a crucial tool for controlling fungal pathogens, including those that have developed resistance to other fungicide classes. A thorough understanding of its efficacy, mode of action, and the potential for resistance, as detailed in this guide, is essential for its judicious use in integrated pest management programs to ensure its long-term effectiveness in protecting global crop yields.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. benchchem.com [benchchem.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Utility of fungicides for controlling Rhizoctonia solani on sugar beet [jcp.modares.ac.ir]

- 8. sbreb.org [sbreb.org]

- 9. mdpi.com [mdpi.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Molecular Characterization of the sdhB Gene and Baseline Sensitivity to this compound, Fluopyram, and Benzovindiflupyr in Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 15. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. researchgate.net [researchgate.net]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 23. content.abcam.com [content.abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

Penthiopyrad: A Technical Guide on its Differential Effects on Fungal Spore Germination and Mycelial Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, is a critical tool in the management of a broad spectrum of plant pathogenic fungi. Its primary mode of action is the disruption of mitochondrial respiration, leading to a cessation of energy production within the fungal cell. This technical guide provides an in-depth analysis of the differential efficacy of this compound on two critical stages of fungal development: spore germination and mycelial growth. This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and visualizes the underlying signaling pathways potentially responsible for these differential effects. The evidence presented indicates that for certain key pathogens, this compound is significantly more potent at inhibiting the energy-intensive process of spore germination than the subsequent vegetative growth of the mycelium.

Introduction

This compound is a pyrazole-carboxamide fungicide that targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1] By binding to the ubiquinone-binding site of the SDH enzyme, this compound effectively blocks the oxidation of succinate to fumarate, a crucial step in both the tricarboxylic acid (TCA) cycle and cellular respiration.[2] This disruption of the electron transport chain halts ATP synthesis, depriving the fungal cell of the necessary energy for vital life processes.[3] Understanding the precise impact of this energy depletion on distinct developmental stages, such as the transition from a dormant spore to a vegetative hypha, is paramount for optimizing disease control strategies and for the development of novel antifungal agents. This guide focuses on the comparative efficacy of this compound against spore germination versus mycelial growth, providing researchers with a comprehensive resource of quantitative data, methodological insights, and a visualization of the potential cellular signaling cascades involved.

Quantitative Data: Spore Germination vs. Mycelial Growth Inhibition

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize the available EC50 values for this compound against spore germination and mycelial growth for key fungal pathogens.

Table 1: Comparative Efficacy (EC50) of this compound on Botrytis cinerea

| Fungal Stage | Mean EC50 (mg/L) | Standard Deviation (mg/L) | Reference |

| Mycelial Growth | 1.054 | ± 0.633 | [1] |

| Spore Germination | 0.101 | ± 0.037 | [1] |

Data from a study on 131 wild isolates from Hebei Province, China.[1]

Table 2: Efficacy (EC50) of this compound and Other SDHIs on Mycelial Growth of Various Fungi

| Fungus | Fungicide | EC50 (mg/L) | Reference |

| Sclerotinia sclerotiorum | Boscalid (SDHI) | 0.068 - 0.219 | [4] |

| Rhizoctonia solani | Fluopyram (SDHI) | 430.37 | [5] |

| Rhizoctonia solani | Azoxystrobin (QoI) | 596.60 | [5] |

| Rhizoctonia solani | Iprodione | 0.43 | [5] |

| Rhizoctonia solani | Thiophanate-methyl | 1.84 | [5] |

| Rhizoctonia solani | Prochloraz | 13.84 | [5] |

Experimental Protocols

Accurate determination of fungicide efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for assessing the inhibitory effects of this compound on fungal spore germination and mycelial growth.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the effect of a fungicide on the vegetative growth of a fungus.

Materials:

-

Pure culture of the target fungus (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (e.g., in dimethyl sulfoxide (B87167) - DMSO)

-

Sterile petri dishes (9 cm diameter)

-

Sterile mycelial plugs (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add the appropriate volume of each this compound dilution to molten PDA (cooled to approximately 50°C) to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5, and 10 mg/L).[1] A solvent control (PDA with DMSO only) should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, cut 5 mm mycelial plugs using a sterile cork borer.

-

Place a single mycelial plug in the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the fungus (e.g., 24°C for B. cinerea) in the dark for a specified period (e.g., 3 days).[1]

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 mg/L this compound) using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[7]

Spore Germination Inhibition Assay

This assay evaluates the impact of a fungicide on the initial stage of fungal development.

Materials:

-

Fungal spores of the target species (e.g., Botrytis cinerea)

-

Sterile water or a suitable germination medium (e.g., Water Agar - WA)

-

This compound stock solution (e.g., in DMSO)

-

Sterile petri dishes or multi-well plates

-

Hemocytometer

-

Microscope

Procedure:

-

Prepare a spore suspension from a sporulating fungal culture by washing the surface with sterile water.

-

Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.[1]

-

Prepare a series of this compound dilutions in sterile water or the germination medium.

-

On a sterile surface (e.g., in a petri dish or a well of a multi-well plate), mix a small volume of the spore suspension with an equal volume of the this compound solution to achieve the desired final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, and 5 mg/L).[1]

-

Incubate in a humid chamber at the optimal temperature for germination (e.g., 24°C) for a sufficient period (e.g., 4-8 hours).

-

Place a drop of the suspension on a microscope slide and observe under a microscope.

-

A spore is considered germinated if the germ tube length is at least half the diameter of the spore.[1]

-

Count at least 100 spores per replicate and determine the percentage of germination.

-

Calculate the percentage of germination inhibition for each concentration relative to the control.

-

Determine the EC50 value as described for the mycelial growth assay.

Visualization of Signaling Pathways and Experimental Workflows

The differential sensitivity of spore germination and mycelial growth to this compound likely stems from the distinct energy requirements and signaling pathways governing these two processes. While the direct impact of SDHI-induced mitochondrial dysfunction on specific signaling cascades is an active area of research, a putative model can be proposed.

Proposed Signaling Pathway for this compound's Action

This compound's primary target is the succinate dehydrogenase (SDH) complex in the mitochondria. Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This energy crisis is proposed to have downstream effects on key signaling pathways that regulate fungal development.

Caption: Putative signaling pathway of this compound's action.

Experimental Workflow for EC50 Determination

The following diagram illustrates the general workflow for determining the EC50 value of this compound.

Caption: General workflow for EC50 determination.

Discussion

The data presented for Botrytis cinerea clearly demonstrates that this compound is substantially more effective at inhibiting spore germination than mycelial growth, with a mean EC50 value approximately ten times lower for the former.[1] This suggests that the initial stages of fungal development, which involve the transition from a dormant to a metabolically active state, are particularly vulnerable to the energy depletion caused by this compound. Spore germination is an energy-intensive process that requires the rapid synthesis of new cell wall material, proteins, and other macromolecules, all of which are heavily reliant on a consistent supply of ATP.

The disruption of the mitochondrial electron transport chain by this compound not only curtails ATP production but may also lead to the accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. The combined effects of energy starvation and oxidative stress likely create an insurmountable barrier for the successful germination of fungal spores.

While mycelial growth is also an energy-dependent process, established hyphae may have greater metabolic flexibility and larger reserves of energy and nutrients compared to a germinating spore. This could contribute to the higher EC50 values observed for mycelial growth inhibition.

The differential sensitivity has significant practical implications for disease management. Applications of this compound as a preventative measure, targeting the spore germination stage, are likely to be more effective than curative applications aimed at established mycelial infections.

The precise signaling pathways that mediate the differential response to this compound are not yet fully elucidated. However, it is plausible that the cellular energy status, sensed through pathways like the AMP-activated protein kinase (AMPK) system (a key regulator of energy homeostasis), intersects with major developmental signaling cascades such as the cAMP-PKA and MAPK pathways. A severe depletion of ATP, as induced by this compound, could trigger a cascade of signaling events that ultimately arrest the developmental program of spore germination.

Conclusion

This compound exhibits a pronounced differential effect on fungal spore germination versus mycelial growth, particularly in pathogens like Botrytis cinerea. Its potent inhibition of the energy-demanding germination process underscores its utility as a preventative fungicide. Further research is warranted to fully elucidate the intricate signaling networks that govern this differential sensitivity and to explore how this knowledge can be leveraged for the development of next-generation antifungal therapies with enhanced efficacy and specificity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of SDHI fungicides.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]